molecular formula C17H15N3O4S B2896590 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396873-09-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2896590
CAS RN: 1396873-09-8
M. Wt: 357.38
InChI Key: NYCLJXQLMXACCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The preparation of thiadiazole derivatives, including methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, involves oxidative dimerization of thioamides, highlighting efficient synthetic routes and chemical reactivity under various conditions (Takikawa et al., 1985). The development of these compounds can serve as a foundation for further chemical modifications and applications in drug discovery and materials science.

Anticancer and Biological Evaluation

Several studies focus on the synthesis and evaluation of thiadiazole derivatives for anticancer activities. For example, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising anticancer properties against various human cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2017). The study's findings suggest that specific modifications to the thiadiazole scaffold can enhance anticancer activity, providing insights into the design of new anticancer agents.

Antioxidative and Antiproliferative Activity

Research has also been conducted on benzimidazole/benzothiazole-2-carboxamides, evaluating their antioxidative and antiproliferative activities. These studies have identified compounds with significant antioxidative potential and promising antiproliferative activity against human cancer cells, suggesting a potential role in developing antioxidant therapies and cancer treatments (Cindrić et al., 2019).

Antifungal and Nematocidal Activity

Additionally, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have been synthesized and evaluated for antifungal activity, demonstrating the broad biological activity spectrum of thiadiazole derivatives and their potential as antifungal agents (Narayana et al., 2004). Furthermore, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown good nematocidal activity, indicating their potential use in agricultural applications (Liu et al., 2022).

Future Directions

The future directions for the study of “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-17(22,11-3-5-14-15(7-11)24-9-23-14)8-18-16(21)10-2-4-12-13(6-10)20-25-19-12/h2-7,22H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLJXQLMXACCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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